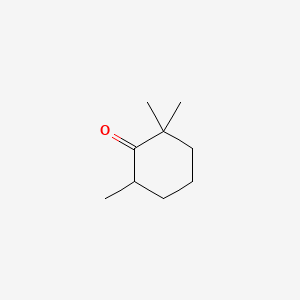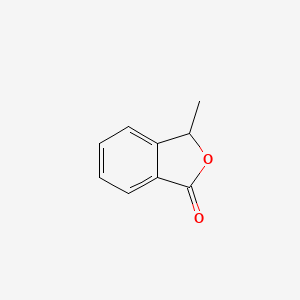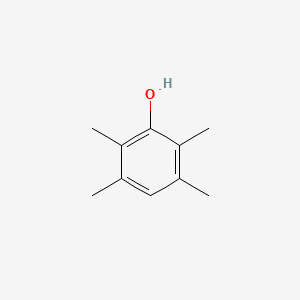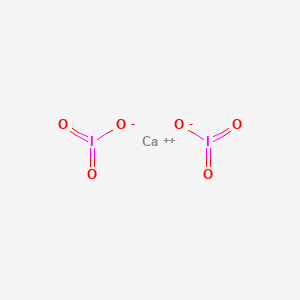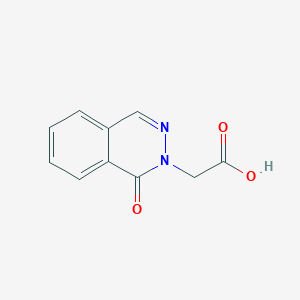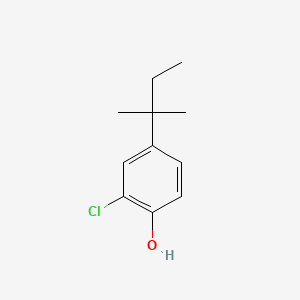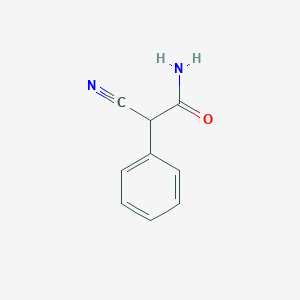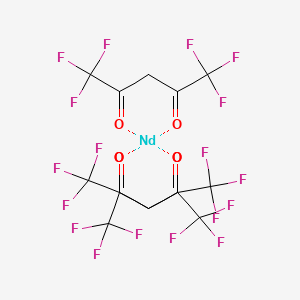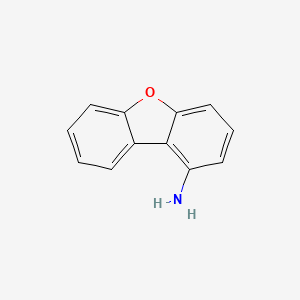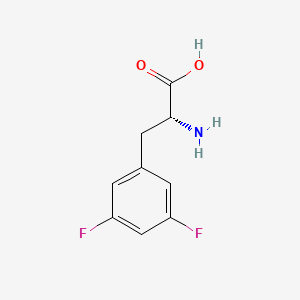
3,5-二氟-D-苯丙氨酸
描述
3,5-Difluoro-D-Phenylalanine is a derivative of the amino acid phenylalanine, characterized by the substitution of hydrogen atoms with fluorine atoms at the 3 and 5 positions on the phenyl ring. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various scientific fields .
科学研究应用
3,5-Difluoro-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and imaging agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
Target of Action
3,5-Difluoro-D-Phenylalanine, also known as H-D-PHE(3,5-DIF)-OH, is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . .
Mode of Action
Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .
Biochemical Pathways
Phenylalanine, the parent compound, is involved in several biochemical pathways, including the synthesis of key neurotransmitters and hormones .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a derivative of phenylalanine, it may have similar effects, including the synthesis of key neurotransmitters and hormones .
生化分析
Biochemical Properties
3,5-Difluoro-D-Phenylalanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. One of the primary interactions of 3,5-Difluoro-D-Phenylalanine is with enzymes involved in amino acid synthesis and metabolism. For instance, it can act as a substrate or inhibitor for enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The fluorine atoms in 3,5-Difluoro-D-Phenylalanine can enhance the compound’s binding affinity to these enzymes, thereby modulating their activity .
Cellular Effects
3,5-Difluoro-D-Phenylalanine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 3,5-Difluoro-D-Phenylalanine into proteins can affect protein folding and stability, leading to changes in cellular functions. Additionally, this compound can modulate the activity of signaling molecules and transcription factors, thereby impacting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoro-D-Phenylalanine can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that 3,5-Difluoro-D-Phenylalanine can have long-term effects on cellular function, including changes in protein expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s activity .
Dosage Effects in Animal Models
The effects of 3,5-Difluoro-D-Phenylalanine can vary with different dosages in animal models. At low doses, this compound can enhance enzyme activity and protein stability, leading to beneficial effects on cellular function. At high doses, 3,5-Difluoro-D-Phenylalanine can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. These threshold effects highlight the importance of optimizing the dosage of 3,5-Difluoro-D-Phenylalanine in experimental studies to achieve the desired outcomes without causing toxicity .
Metabolic Pathways
3,5-Difluoro-D-Phenylalanine is involved in several metabolic pathways, including amino acid synthesis and degradation. This compound can interact with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the metabolic flux and levels of metabolites. The presence of fluorine atoms in 3,5-Difluoro-D-Phenylalanine can alter the compound’s reactivity and stability, affecting its role in metabolic pathways. Additionally, 3,5-Difluoro-D-Phenylalanine can impact the synthesis of other amino acids and metabolites, further highlighting its significance in metabolic studies .
Transport and Distribution
The transport and distribution of 3,5-Difluoro-D-Phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. The fluorine atoms in 3,5-Difluoro-D-Phenylalanine can influence its localization and accumulation within cells, affecting its activity and function. Additionally, binding proteins can interact with 3,5-Difluoro-D-Phenylalanine, modulating its transport and distribution within tissues .
Subcellular Localization
The subcellular localization of 3,5-Difluoro-D-Phenylalanine can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 3,5-Difluoro-D-Phenylalanine can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the presence of fluorine atoms can affect the compound’s interactions with other biomolecules within specific subcellular compartments, further modulating its activity .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of 3,5-Difluoro-D-Phenylalanine may involve multi-step synthesis processes, including protection and deprotection of functional groups, followed by fluorination and purification steps. The use of automated synthesis equipment and high-throughput screening can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 3,5-Difluoro-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenylalanine derivatives, which can have different functional groups replacing the fluorine atoms .
相似化合物的比较
- 3,5-Difluoro-L-Phenylalanine
- 3,4-Difluoro-D-Phenylalanine
- 4,5-Difluoro-D-Phenylalanine
Comparison: Compared to other fluorinated phenylalanine derivatives, 3,5-Difluoro-D-Phenylalanine exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can affect the compound’s electronic distribution, steric hindrance, and overall reactivity, making it distinct in its chemical behavior and biological activity .
属性
IUPAC Name |
(2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMPXZFCIHYIR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351998 | |
| Record name | 3,5-Difluoro-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-63-8 | |
| Record name | 3,5-Difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



